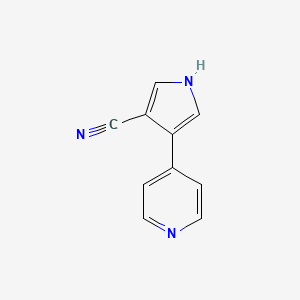
4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyridine ring attached to a pyrrole ring, with a nitrile group at the 3-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but with an amine group instead of a nitrile group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains additional pyridine rings, making it more complex.
Uniqueness
4-(Pyridin-4-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyridine ring, a pyrrole ring, and a nitrile group. This combination imparts distinct chemical properties, such as the ability to participate in a variety of chemical reactions and potential bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87388-67-8 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
4-pyridin-4-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,6-7,13H |
Clé InChI |
XBFIAHNHEHVGNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CNC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


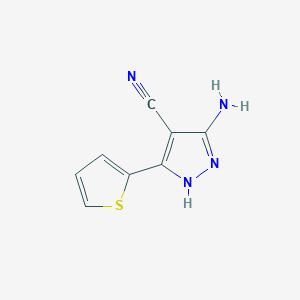
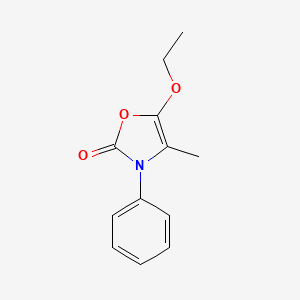

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
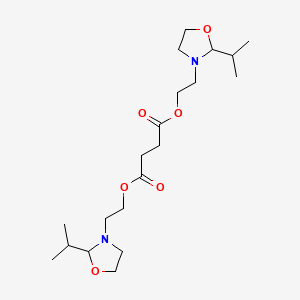

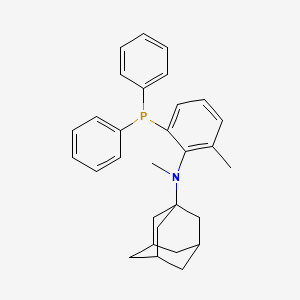
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
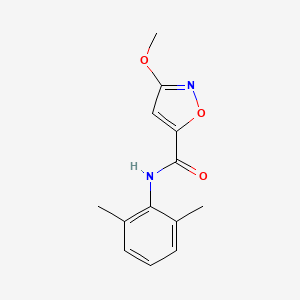
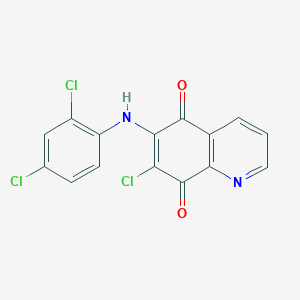
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)


